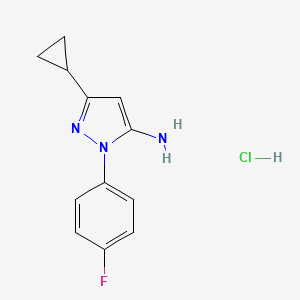

![molecular formula C11H13N5OS B2825576 1-{[1-(4-甲基-1,3-噻唑-5-甲酰)氮杂环丁烷-3-基]甲基}-1H-1,2,3-三唑 CAS No. 2199181-50-3](/img/structure/B2825576.png)

1-{[1-(4-甲基-1,3-噻唑-5-甲酰)氮杂环丁烷-3-基]甲基}-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

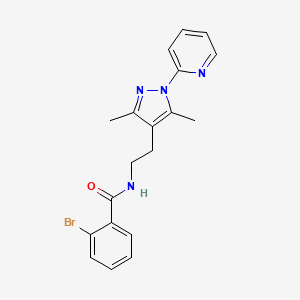

The compound is a complex organic molecule that contains several notable functional groups, including a 1,2,3-triazole ring, a 1,3-thiazole ring, and an azetidine ring . These types of structures are often found in various pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis of this compound isn’t detailed in the available literature, related compounds such as 1,2,4-triazoles and 1,3-thiazoles can be synthesized through various methods . For instance, 1,2,4-triazoles can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit significant pi-electron delocalization due to the presence of the aromatic 1,2,3-triazole and 1,3-thiazole rings . This could potentially enhance its ability to interact with various biological targets.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole and thiazole rings could potentially enhance its lipophilicity, which could influence its pharmacokinetic properties .科学研究应用

微波辅助合成和药理学评估

K. Mistry 和 K. R. Desai (2006) 进行的一项研究涉及含氮和含硫杂环化合物的微波辅助合成,然后筛选它们的抗菌和抗真菌活性。这种方法突出了微波合成在生产具有潜在药理学应用的化合物方面的效率和快速性 (Mistry & Desai, 2006)。

抗糖尿病和肾保护活性

A. A. O. Abeed、M. Youssef 和 R. Hegazy (2017) 的另一项研究合成了一系列苯并唑、噻唑烷酮和氮杂环丁-2-酮衍生物,并评估了它们的抗高血糖和肾保护活性。这项研究表明了这些化合物在控制糖尿病和保护肾功能方面的潜力 (Abeed, Youssef, & Hegazy, 2017)。

针对革兰氏阴性生物的抗菌潜力

M. Genin 等人 (2000) 的研究开发了新的 (唑基苯基) 恶唑烷酮抗菌剂,以将该类抗生素的范围扩展到包括革兰氏阴性生物。该研究证明了这些化合物在治疗由流感嗜血杆菌和卡他莫拉菌引起的感染方面的潜力 (Genin et al., 2000)。

抑制肿瘤 DNA 甲基化

T. R. Hovsepyan 等人 (2019) 的一项 2019 年研究调查了新合成的 1,2,4-三唑-3-硫醇和 1,3,4-噻二唑衍生物在体外抑制肿瘤 DNA 甲基化的能力,选择了一种活性高的化合物用于进一步的体内研究。这项工作为癌症研究和治疗策略开辟了道路 (Hovsepyan et al., 2019)。

微波辐射下的抗真菌和抗菌合成

S. M. Gomha 和 S. Riyadh (2011) 证明了含吲哚部分的化合物的微波辅助合成,并评估了它们的抗真菌和抗菌活性。这项研究强调了微波辐射在有效创建生物活性化合物方面的效用 (Gomha & Riyadh, 2011)。

作用机制

Target of Action

The compound “1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a complex molecule that incorporates both a thiazole and a triazole ring. Thiazoles and triazoles are known to have diverse biological activities Thiazoles and triazoles are known to interact with a variety of enzymes and receptors .

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to changes in the function or activity of the target molecules.

Biochemical Pathways

Compounds containing thiazole and triazole rings have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Triazoles are known for their high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This stability could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

Given the known activities of thiazoles and triazoles, it is likely that the compound could have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability under various conditions could affect its efficacy . Additionally, the compound’s solubility in different solvents could influence its distribution and bioavailability .

属性

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-8-10(18-7-12-8)11(17)15-4-9(5-15)6-16-3-2-13-14-16/h2-3,7,9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQVDRKREQQCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CC(C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)

![2-[1-(3,4,5,6-Tetrachloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2825495.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2825501.png)

![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)

![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine](/img/structure/B2825503.png)

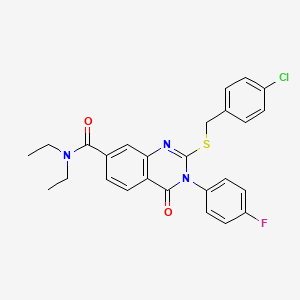

![methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2825504.png)

![N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2825512.png)

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B2825514.png)